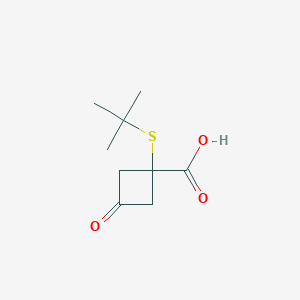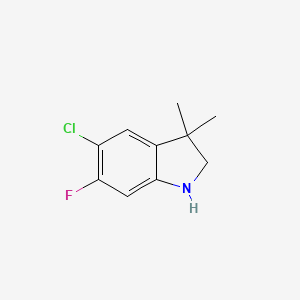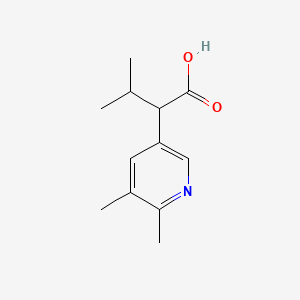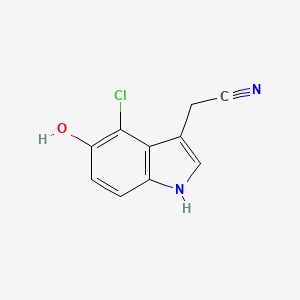
6-(Methoxycarbonyl)-1H-indole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, while the carboxylic acid group can be introduced through carboxylation reactions.
Reaction Conditions: Common reagents used in these reactions include methanol, carbon dioxide, and various catalysts to facilitate the esterification and carboxylation processes.
Industrial Production Methods
In an industrial setting, the production of 6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid may involve large-scale esterification and carboxylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of indole-based biological pathways and their roles in various physiological processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and proteins, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Lacks the methoxycarbonyl group at the 6-position.
6-Methoxyindole-3-carboxylic acid: Lacks the carboxylic acid group at the 3-position.
Indole-3-acetic acid: Contains an acetic acid group instead of a methoxycarbonyl group.
Uniqueness
6-(Methoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
6-methoxycarbonyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)6-2-3-7-8(10(13)14)5-12-9(7)4-6/h2-5,12H,1H3,(H,13,14) |
Clé InChI |
VEMJGKMUEQKYQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



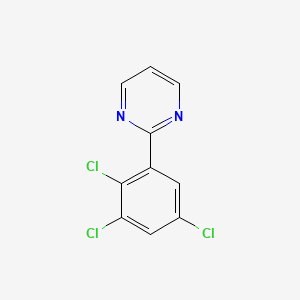

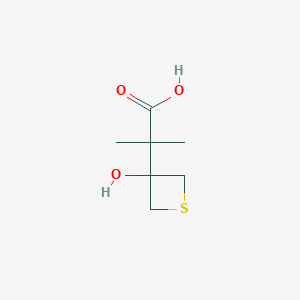
![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)


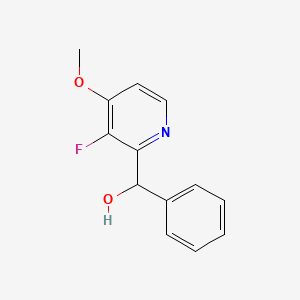
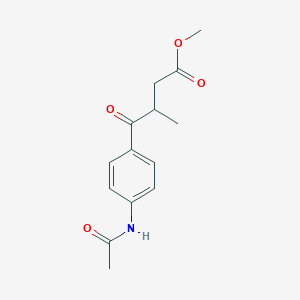
![(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13081245.png)
